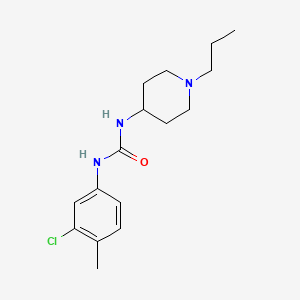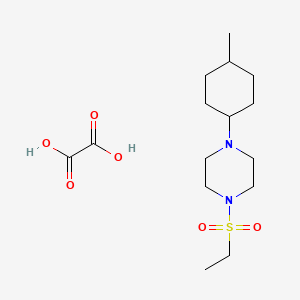![molecular formula C19H21FN2O2 B5380422 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol](/img/structure/B5380422.png)
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It has gained attention in recent years due to its potential therapeutic applications in the treatment of various autoimmune diseases and cancers. In
作用机制
BTK is a key enzyme involved in the activation of B cells and other immune cells. When BTK is activated, it phosphorylates various downstream targets, leading to the activation of various signaling pathways. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol works by inhibiting BTK, preventing its activation and subsequent downstream signaling. This leads to a reduction in inflammation and the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the activation of B cells and other immune cells. It can also prevent the proliferation of cancer cells by inhibiting the activation of various signaling pathways. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.
实验室实验的优点和局限性
One advantage of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol is its specificity for BTK. Unlike other BTK inhibitors, 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol does not inhibit other kinases, reducing the risk of off-target effects. Another advantage is its potency, with preclinical studies showing that it is effective at low concentrations. One limitation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol is its solubility, which can make it difficult to administer in vivo. Another limitation is its potential for resistance, with some cancer cells developing resistance to BTK inhibitors over time.
未来方向
There are a number of future directions for 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol research. One direction is the development of more potent and selective BTK inhibitors. Another direction is the investigation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol as a combination therapy with other drugs. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has shown promising results in preclinical studies when combined with other immune checkpoint inhibitors. Another direction is the investigation of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol in other autoimmune diseases and cancers. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has shown promising results in preclinical studies in a number of different disease models. Finally, the development of more effective drug delivery systems for 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol could help overcome its solubility limitations.
合成方法
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol can be synthesized through a multi-step process. The first step involves the reaction of 3-fluoroaniline with 1-piperidinylamine to form 3-[(3-fluorophenyl)amino]-1-piperidine. The second step involves the reaction of 3-[(3-fluorophenyl)amino]-1-piperidine with 2,6-dimethylphenol to form 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol. The synthesis of 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been optimized to increase its yield and purity.
科学研究应用
2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various autoimmune diseases, including rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis. It has also shown promising results in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol works by inhibiting BTK, a key enzyme involved in the activation of B cells and other immune cells. By inhibiting BTK, 2-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methylphenol can reduce inflammation and prevent the proliferation of cancer cells.
属性
IUPAC Name |
[3-(3-fluoroanilino)piperidin-1-yl]-(2-hydroxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-13-5-2-9-17(18(13)23)19(24)22-10-4-8-16(12-22)21-15-7-3-6-14(20)11-15/h2-3,5-7,9,11,16,21,23H,4,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZTXCNBSFPKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N2CCCC(C2)NC3=CC(=CC=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-bromo-4-[(4-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5380342.png)
![N-(4-chlorophenyl)-N'-(2-{[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5380344.png)


![N-(4-ethoxyphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5380381.png)
![3-(2-furyl)-7-(2-furylmethylene)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,3a,4,5,6,7-hexahydro-2H-indazole](/img/structure/B5380389.png)


![N-{4-[N-(1H-indol-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B5380398.png)

![5-(4-methoxyphenyl)-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5380420.png)
methyl]amino}phenyl)acetate](/img/structure/B5380430.png)

![methyl (3-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5380441.png)